molecular formula C18H21N3O3S B399116 N-(4-{[(hexanoylamino)carbothioyl]amino}phenyl)-2-furamide

N-(4-{[(hexanoylamino)carbothioyl]amino}phenyl)-2-furamide

Cat. No.: B399116
M. Wt: 359.4g/mol
InChI Key: CMDIDMXYVRKNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(hexanoylamino)carbothioyl]amino}phenyl)-2-furamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring, a phenyl group, and a sulfanylidenemethyl group, making it an interesting subject for chemical research and industrial applications.

Scientific Research Applications

N-(4-{[(hexanoylamino)carbothioyl]amino}phenyl)-2-furamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(hexanoylamino)carbothioyl]amino}phenyl)-2-furamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of intermediate compounds through reactions such as acylation, sulfonylation, and amination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(hexanoylamino)carbothioyl]amino}phenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(4-{[(hexanoylamino)carbothioyl]amino}phenyl)-2-furamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    N-acyl-α-amino acids: These compounds share structural similarities and are used in similar applications.

    1,3-oxazoles: Known for their biological activity and synthetic versatility.

    Sulfonimidates: Organosulfur compounds with diverse applications in medicinal chemistry and materials science.

Uniqueness

N-(4-{[(hexanoylamino)carbothioyl]amino}phenyl)-2-furamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4g/mol

IUPAC Name

N-[4-(hexanoylcarbamothioylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H21N3O3S/c1-2-3-4-7-16(22)21-18(25)20-14-10-8-13(9-11-14)19-17(23)15-6-5-12-24-15/h5-6,8-12H,2-4,7H2,1H3,(H,19,23)(H2,20,21,22,25)

InChI Key

CMDIDMXYVRKNLT-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CCCCCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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